N-(2-methoxybenzyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
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Overview
Description
N-(2-methoxybenzyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound belonging to the thiazine family. Thiazines are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multi-step organic reactions. The process begins with the preparation of the thiazine ring, followed by the introduction of the methoxybenzyl and dimethyl groups. Common reagents used in these reactions include sulfur, nitrogen-containing compounds, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines and thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides and sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
N-(2-methoxybenzyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazine derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Uniqueness
Its combination of methoxybenzyl and dimethyl groups, along with the thiazine ring, makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C23H22N2O4S |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-6,7-dimethyl-5,5-dioxobenzo[c][2,1]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C23H22N2O4S/c1-15-12-17(23(26)24-14-16-8-4-6-10-20(16)29-3)13-19-18-9-5-7-11-21(18)30(27,28)25(2)22(15)19/h4-13H,14H2,1-3H3,(H,24,26) |
InChI Key |
LNKRDMMWEDPEPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N(S(=O)(=O)C3=CC=CC=C32)C)C(=O)NCC4=CC=CC=C4OC |
Origin of Product |
United States |
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